Eicosa-11,14-dienoic acid

Catalog No.
S625647
CAS No.
2091-39-6
M.F
C20H36O2
M. Wt
308.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eicosa-11,14-dienoic acid

CAS Number

2091-39-6

Product Name

Eicosa-11,14-dienoic acid

IUPAC Name

(11E,14E)-icosa-11,14-dienoic acid

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b7-6+,10-9+

InChI Key

XSXIVVZCUAHUJO-AVQMFFATSA-N

SMILES

Array

Synonyms

11,14-trans-eicosadienoic acid, delta11,14-20:2, eicosa-11,14-dienoic acid, eicosa-11,14-dienoic acid, (E,E)-isomer, eicosa-11,14-dienoic acid, (Z,Z)-isomer, eicosa-11,14-dienoic acid, ion (1-), n-6 eicosadienoic acid

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O

The exact mass of the compound 11,14-Eicosadienoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Eicosanoic Acids - Supplementary Records. It belongs to the ontological category of icosadienoic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Eicosa-11,14-dienoic acid (EDA) is a 20-carbon omega-6 polyunsaturated fatty acid (PUFA) with cis double bonds at the 11th and 14th positions. It serves as a structural analog and metabolic intermediate of more common C20 PUFAs, such as arachidonic acid (AA) and dihomo-γ-linolenic acid (DGLA). Its primary value in a procurement context lies in its specific interactions with enzymes in the eicosanoid synthesis pathway, including cyclooxygenases (COX) and lipoxygenases (LOX), allowing for the differential study of inflammatory and signaling cascades.

Substituting Eicosa-11,14-dienoic acid with more common PUFAs like arachidonic acid (AA) or dihomo-γ-linolenic acid (DGLA) is unsuitable for targeted biochemical research. The precise location of its double bonds dictates its recognition and processing by key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). While AA is a precursor to pro-inflammatory 2-series prostaglandins (e.g., PGE2) and 4-series leukotrienes, DGLA yields anti-inflammatory 1-series prostaglandins (e.g., PGE1). Eicosa-11,14-dienoic acid enters these pathways differently, leading to a distinct metabolic footprint and modulating the production of inflammatory mediators in a manner separate from its close analogs. Using a substitute would fundamentally alter experimental outcomes by generating a different profile of signaling molecules.

Differential Modulation of Pro-inflammatory Mediators Compared to Linoleic Acid

In lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, Eicosa-11,14-dienoic acid (EDA) demonstrates a distinct modulatory profile compared to its precursor, linoleic acid (LA). While both can influence inflammatory responses, EDA treatment led to an increase in prostaglandin E2 (PGE2) production. The study noted that EDA was a weaker pro-inflammatory agent than LA, highlighting its unique role in altering macrophage responsiveness to inflammatory stimuli.

Evidence DimensionModulation of Pro-inflammatory Mediator Production
Target Compound DataIncreased Prostaglandin E2 (PGE2) production; decreased nitric oxide (NO) production.
Comparator Or BaselineLinoleic acid (LA) is described as a stronger pro-inflammatory agent.
Quantified DifferenceNot explicitly quantified as a percentage, but described as a differential effect where EDA is a weaker pro-inflammatory agent than LA.
ConditionsMurine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).

This demonstrates that EDA is not a passive intermediate; it actively and uniquely alters cellular inflammatory responses, making it a specific tool for studying eicosanoid regulation, distinct from more common precursors.

Precursor Suitability: Serves as a Direct Substrate for Prostaglandin Endoperoxide Synthase (COX)

Eicosa-11,14-dienoic acid is a verified substrate for prostaglandin endoperoxide synthase (cyclooxygenase). In a cell-free assay, the enzyme catalyzed the oxygenation of the compound to form conjugated diene hydroperoxy and hydroxy derivatives. This confirms its role as a direct precursor in the prostaglandin synthesis pathway, allowing researchers to introduce it into systems to study the formation of specific downstream products, which differ from those generated from arachidonic acid (2-series prostaglandins) or DGLA (1-series prostaglandins).

Evidence DimensionEnzymatic Conversion Stoichiometry
Target Compound DataThe ratio of conjugated diene product formed to O2 consumed is 2:1.
Comparator Or BaselineSoybean lipoxygenase, which shows a 1:1 ratio with the same substrate.
Quantified DifferenceA 100% difference in product-to-oxygen stoichiometry compared to the lipoxygenase pathway.
ConditionsIn vitro assay with purified prostaglandin endoperoxide synthase.

For researchers studying specific prostaglandin pathways, this compound is essential for generating a unique profile of eicosanoids not produced from more common substrates like arachidonic acid, enabling precise pathway elucidation.

Inhibition of Leukotriene B4 Binding, a Key Inflammatory Mediator

Eicosa-11,14-dienoic acid acts as an inhibitor of leukotriene B4 (LTB4) binding to its receptors on neutrophils, with a reported Ki of 3 μM. LTB4 is a potent pro-inflammatory eicosanoid derived from arachidonic acid that promotes neutrophil chemotaxis and activation. By competitively inhibiting this binding, Eicosa-11,14-dienoic acid provides a mechanism to specifically block LTB4 signaling without necessarily using a broad-spectrum anti-inflammatory agent.

Evidence DimensionReceptor Binding Inhibition (Ki)
Target Compound Data3 μM
Comparator Or BaselineLeukotriene B4 (the natural ligand).
Quantified DifferenceNot a direct comparison of potency, but establishes a specific, micromolar-range inhibitory activity.
ConditionsBinding assay using [3H]LTB4 and porcine neutrophil membranes.

This property makes the compound a valuable tool for researchers needing to isolate and study the specific effects of LTB4 receptor antagonism in inflammatory models, a more targeted approach than using a general COX/LOX inhibitor.

Dissecting Prostaglandin Synthesis Pathways

Use as a specific substrate for cyclooxygenase (COX) enzymes in cellular or biochemical assays to produce a unique profile of hydroxy fatty acids and potentially 1-series prostaglandins, allowing for the functional study of these specific metabolites in contrast to the 2-series prostaglandins derived from arachidonic acid.

Investigating Leukotriene B4 (LTB4) Receptor Signaling

Employ as a selective tool compound in immunological studies to antagonize the LTB4 receptor on neutrophils or other immune cells. This allows for the specific inhibition of LTB4-mediated chemotaxis and activation, helping to delineate its role in inflammatory processes.

Modeling Differential Inflammatory Responses in Macrophages

Introduce into macrophage cell cultures prior to stimulation with agents like LPS to study how it uniquely modulates the production of key inflammatory mediators like PGE2 and nitric oxide, providing a model system to investigate the regulation of n-6 PUFA metabolism beyond the main effects of linoleic or arachidonic acid.

Physical Description

Solid

XLogP3

7.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

308.271530387 Da

Monoisotopic Mass

308.271530387 Da

Heavy Atom Count

22

LogP

6.251

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Other CAS

2091-39-6

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023
1.Yagaloff, K.A.,Franco, L.,Simko, B., et al. Essential fatty acids are antagonists of the leukotriene B4 receptor. Prostaglandins, Leukot. Essent. Fatty Acids 52(5), 293-297 (1995).

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